

# Application Notes and Protocols: Quantitative Estimation of Mesalamine using p-Dimethylaminobenzaldehyde

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## Compound of Interest

Compound Name: *p*-Dimethylaminobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

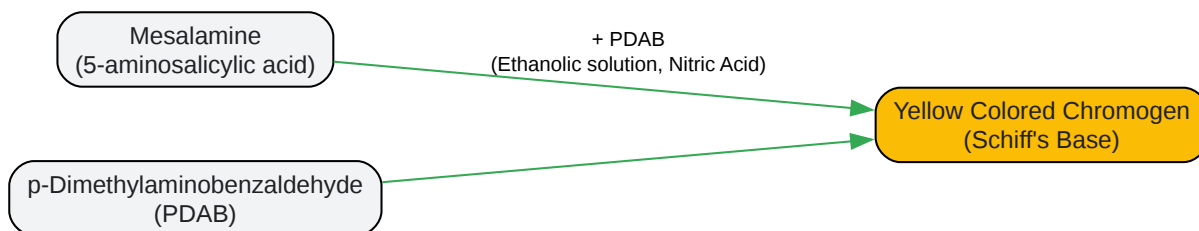
## Introduction

Mesalamine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. [1][2][3] Its therapeutic effect is primarily localized to the gut, where it reduces inflammation by inhibiting the production of prostaglandins and leukotrienes. [2][3] Accurate quantification of mesalamine in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantitative estimation of mesalamine using a simple and sensitive visible spectrophotometric method based on its reaction with **p-dimethylaminobenzaldehyde** (PDAB).

The method is based on the condensation reaction between the primary amino group of mesalamine and the aldehyde group of **p-dimethylaminobenzaldehyde** in an acidic medium to form a yellow-colored Schiff's base. [4][5] The intensity of the color produced is directly proportional to the concentration of mesalamine and can be measured spectrophotometrically at a wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of 440 nm. [4][5]

## Chemical Reaction

The underlying chemical reaction for this analytical method is the formation of a Schiff's base from the condensation of mesalamine and **p-dimethylaminobenzaldehyde**.



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**Figure 1:** Reaction of Mesalamine with PDAB.

## Experimental Protocol

This protocol outlines the step-by-step procedure for the quantitative estimation of mesalamine in a sample.

### 1. Materials and Reagents:

- Mesalamine reference standard
- **p-Dimethylaminobenzaldehyde** (PDAB), analytical reagent (A.R.) grade
- Ethanol
- Nitric Acid (4N)
- Concentrated Hydrochloric Acid (HCl)
- Distilled water
- Volumetric flasks (10 ml, 100 ml)
- Pipettes
- Water bath

- UV-Visible Spectrophotometer

## 2. Preparation of Standard Stock Solution (1000 µg/ml):

- Accurately weigh 100 mg of mesalamine reference standard.
- Transfer it to a 100 ml volumetric flask.
- Dissolve the standard in 2 ml of concentrated HCl.
- Dilute the solution up to the mark with distilled water to obtain a concentration of 1000 µg/ml (1 mg/ml).<sup>[4]</sup>

## 3. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of working standard solutions by transferring aliquots ranging from 0.5 ml to 5.0 ml into separate 10 ml volumetric flasks.<sup>[4]</sup> This will result in concentrations ranging from 50 µg/ml to 500 µg/ml.

## 4. Sample Preparation (from Tablet Dosage Form):

- Weigh and powder twenty mesalamine tablets to get a homogenous mixture.
- Accurately weigh a quantity of the powder equivalent to 100 mg of mesalamine.
- Transfer the powder to a 100 ml volumetric flask.
- Add 2 ml of concentrated HCl and approximately 75 ml of distilled water.
- Shake the mixture intermittently and then filter it through Whatman No. 41 filter paper.
- Wash the residue thoroughly with distilled water and collect the filtrate.
- Make up the volume of the filtrate to 100 ml with distilled water.

## 5. Color Development:

- To each 10 ml volumetric flask containing the working standard solutions and the sample solution, add 2 ml of ethanolic **p-dimethylaminobenzaldehyde** (PDAB) reagent.

- Add 1 ml of 4N nitric acid to each flask.
- Heat the solutions in a water bath at 60-70°C for 10 minutes.[\[4\]](#)
- Cool the flasks to room temperature.
- Bring the volume in each flask up to the 10 ml mark with distilled water.[\[4\]](#)

#### 6. Spectrophotometric Measurement:

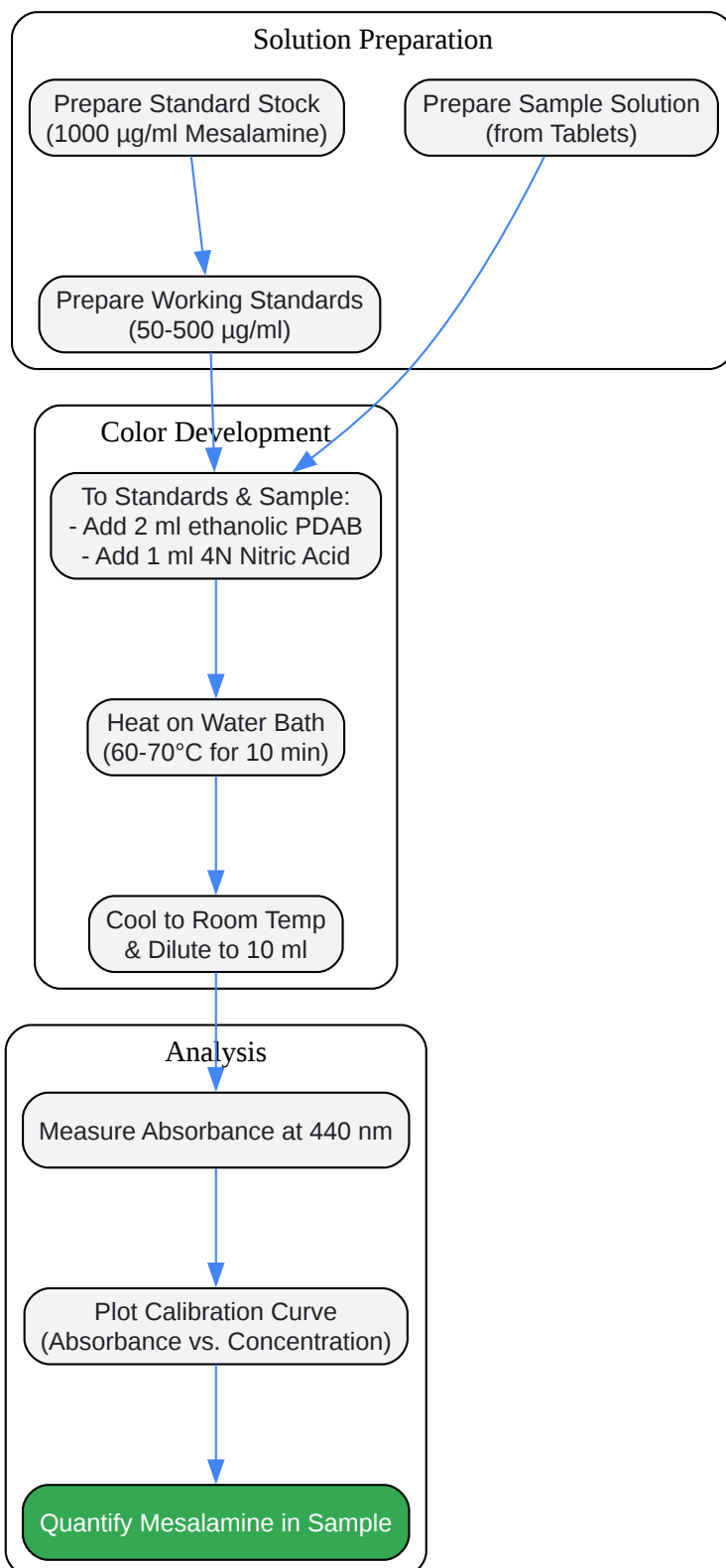
- Measure the absorbance of the resulting light-yellow colored solutions at 440 nm against a reagent blank.[\[4\]](#) The reagent blank is prepared by following the same procedure but without the addition of mesalamine.
- The colored chromogen is reported to be stable for three hours.[\[4\]](#)

#### 7. Calibration Curve and Quantification:

- Plot a calibration curve of absorbance versus the concentration of the working standard solutions.
- Determine the concentration of mesalamine in the sample solution from the calibration curve.

## Experimental Workflow

The following diagram illustrates the workflow for the quantitative estimation of mesalamine.



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**Figure 2:** Workflow for Mesalamine Estimation.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for this analytical method as reported in the literature.

Parameter	Value	Reference
Analyte	Mesalamine (5-aminosalicylic acid)	[4]
Reagent	p-Dimethylaminobenzaldehyde (PDAB)	[4]
Wavelength of Max. Absorbance ( $\lambda_{max}$ )	440 nm	[4][5]
Linearity Range (Beer's Law)	50 - 500 $\mu\text{g/ml}$	[4][5]
Color of Chromogen	Light Yellow	[4]
Reaction Conditions	Heating at 60-70°C for 10 minutes	[4]
Medium	Acidic (Nitric Acid)	[4]
Stability of Chromogen	3 hours	[4]

## Validation Parameters

For the successful implementation of this method in a laboratory setting, it is essential to perform method validation as per the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:

- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The correlation coefficient ( $r^2$ ) of the calibration curve should be close to 1.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

## Conclusion

The spectrophotometric method using **p-dimethylaminobenzaldehyde** provides a simple, sensitive, and cost-effective approach for the quantitative estimation of mesalamine in bulk and pharmaceutical dosage forms. The formation of a stable, colored chromogen allows for reliable quantification using standard laboratory equipment. Proper method validation is crucial before its application in routine quality control analysis.

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